molecular formula C25H33ClN4O4S2 B2982680 N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216411-82-3

N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2982680
CAS No.: 1216411-82-3
M. Wt: 553.13
InChI Key: ALBNMTPENQUPGN-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H33ClN4O4S2 and its molecular weight is 553.13. The purity is usually 95%.
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Scientific Research Applications

Potential Therapeutic Applications

Compounds containing benzamide, dimethylamino, and sulfamoyl groups have been explored for their pharmacological properties. Benzamides, for instance, have shown promise in anticancer research due to their ability to inhibit protein-protein interactions critical for cancer cell proliferation (Lukka et al., 2012). The inclusion of a sulfamoyl group could indicate potential diuretic or carbonic anhydrase inhibitory activities, as seen in acetazolamide derivatives (Ulus et al., 2016). The presence of a dimethylamino group may enhance the compound's ability to interact with biological targets due to its lipophilic nature, which can improve membrane permeability.

Chemical Synthesis and Material Science

The tetrahydrofuran component in the compound's structure could be of interest in material science and synthetic chemistry, where such motifs are valued for their roles as solvents or in creating polymers with specific properties. Research on similar compounds has demonstrated their utility in generating diverse chemical libraries through reactions like alkylation and ring closure, which could be instrumental in developing new materials or pharmaceuticals (Roman, 2013).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibition properties, particularly in protecting metals against corrosion in acidic environments (Hu et al., 2016). This suggests potential applications of the compound in industrial settings where corrosion resistance is critical.

Enzyme Inhibition for Disease Treatment

Compounds with similar structures have been studied for their enzyme inhibition activities, which could be relevant in the treatment of diseases like Alzheimer's, cancer, or metabolic disorders. For instance, Schiff bases derived from sulfamethoxazole have shown significant enzyme inhibition, which could inform the therapeutic potential of N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride in similar domains (Alyar et al., 2019).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4S2.ClH/c1-18-7-12-22-23(16-18)34-25(26-22)29(14-13-27(2)3)24(30)19-8-10-21(11-9-19)35(31,32)28(4)17-20-6-5-15-33-20;/h7-12,16,20H,5-6,13-15,17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBNMTPENQUPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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